molecular formula C10H16O B144022 Ethanone, 1-(1-cycloocten-1-yl)- CAS No. 127649-04-1

Ethanone, 1-(1-cycloocten-1-yl)-

Cat. No. B144022
M. Wt: 152.23 g/mol
InChI Key: OTTUWUUZYZNZJD-JXMROGBWSA-N
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Description

Ethanone, 1-(1-cycloocten-1-yl)-, also known as cyclooctenone, is an organic compound with the chemical formula C10H14O. It is a cyclic ketone that is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(1-cycloocten-1-yl)-e is not well understood. However, it is believed that it acts as an electrophile and can react with various nucleophilic compounds, including amines, alcohols, and thiols. Cyclooctenone can also undergo various reactions, including Michael addition, Diels-Alder reaction, and Wittig reaction.

Biochemical And Physiological Effects

Cyclooctenone has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. Cyclooctenone has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of these effects is not well understood, and further research is needed.

Advantages And Limitations For Lab Experiments

Cyclooctenone has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It is also a versatile compound that can be used in various scientific research applications. However, Ethanone, 1-(1-cycloocten-1-yl)-e has some limitations. It is a highly reactive compound and can undergo various reactions, making it difficult to isolate and purify. It is also a toxic compound and should be handled with care.

Future Directions

There are several future directions for the research of Ethanone, 1-(1-cycloocten-1-yl)-e. One possible direction is the synthesis of new compounds using Ethanone, 1-(1-cycloocten-1-yl)-e as a building block. Another direction is the investigation of the mechanism of action of Ethanone, 1-(1-cycloocten-1-yl)-e and its biochemical and physiological effects. The development of new methods for the synthesis and purification of Ethanone, 1-(1-cycloocten-1-yl)-e is also an area of future research. Additionally, the use of Ethanone, 1-(1-cycloocten-1-yl)-e in catalysis and material science is an area of growing interest.

Synthesis Methods

The synthesis of Ethanone, 1-(1-cycloocten-1-yl)-e can be achieved through several methods, including the oxidation of cyclooctene with hydrogen peroxide, the reaction of cyclooctene with ozone followed by oxidative workup, and the reaction of cyclooctene with potassium permanganate. However, the most commonly used method for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-e is the oxidation of cyclooctene with chromium trioxide in acetic acid.

Scientific Research Applications

Cyclooctenone has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It is a versatile compound that can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Cyclooctenone has also been used as a catalyst in various chemical reactions due to its unique properties. In material science, Ethanone, 1-(1-cycloocten-1-yl)-e has been used to synthesize various polymers and copolymers.

properties

CAS RN

127649-04-1

Product Name

Ethanone, 1-(1-cycloocten-1-yl)-

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-[(1E)-cycloocten-1-yl]ethanone

InChI

InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+

InChI Key

OTTUWUUZYZNZJD-JXMROGBWSA-N

Isomeric SMILES

CC(=O)/C/1=C/CCCCCC1

SMILES

CC(=O)C1=CCCCCCC1

Canonical SMILES

CC(=O)C1=CCCCCCC1

synonyms

Ethanone, 1-(1-cycloocten-1-yl)-, (Z)- (9CI)

Origin of Product

United States

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